molecular formula C11H12BrNS B13918344 2-(4-bromophenyl)-4,4-dimethyl-5H-1,3-thiazole

2-(4-bromophenyl)-4,4-dimethyl-5H-1,3-thiazole

Cat. No.: B13918344
M. Wt: 270.19 g/mol
InChI Key: QGGMUXGSCJYOFV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,4-dimethyl-5H-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a 4-bromophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4,4-dimethyl-5H-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors to ensure consistent product quality and yield. Solvents like toluene or dichloromethane are commonly used, and the reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,4-dimethyl-5H-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.

Major Products

The major products formed from these reactions include various substituted thiazoles, biaryl compounds, and oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(4-Bromophenyl)-4,4-dimethyl-5H-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4,4-dimethyl-5H-1,3-thiazole in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-4,4-dimethyl-5H-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a dimethyl-thiazole ring makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C11H12BrNS

Molecular Weight

270.19 g/mol

IUPAC Name

2-(4-bromophenyl)-4,4-dimethyl-5H-1,3-thiazole

InChI

InChI=1S/C11H12BrNS/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3

InChI Key

QGGMUXGSCJYOFV-UHFFFAOYSA-N

Canonical SMILES

CC1(CSC(=N1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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